1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS No.: 926230-62-8
Cat. No.: VC4162255
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926230-62-8 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.244 |
| IUPAC Name | 1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H13N3O2/c1-3-7(2)14-10-8(6-13-14)4-9(5-12-10)11(15)16/h4-7H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | NHPDQPACTIHEGT-UHFFFAOYSA-N |
| SMILES | CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. The butan-2-yl substituent at the 1-position introduces steric bulk, while the carboxylic acid group at the 5-position enhances polarity and hydrogen-bonding capability. The IUPAC name, 1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 926230-62-8 |
| PubChem CID | 16775935 |
| SMILES Notation | CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O |
| Storage Conditions | Room temperature |
The compound’s solubility profile is influenced by the carboxylic acid group, making it moderately soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related pyrazolo[3,4-b]pyridines reveals characteristic absorption bands for C=O (1670–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for aromatic protons (δ 7.5–8.5 ppm) and aliphatic chains (δ 1.0–2.5 ppm) .
Synthesis and Production
Catalytic Synthesis Pathways
Recent methodologies employ nano-catalysts to streamline pyrazolo[3,4-b]pyridine synthesis. For instance, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal-organic framework, has been used to synthesize novel pyrazolo[3,4-b]pyridines via cooperative anomeric-based oxidation mechanisms . Although the exact protocol for 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid remains undocumented, analogous routes involve:
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Cyclocondensation of hydrazines with β-keto esters.
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Functionalization via alkylation or carboxylation reactions .
Industrial-Scale Production
Bulk synthesis typically utilizes continuous flow chemistry to enhance yield and purity. American Elements offers this compound in quantities up to 1 ton, packaged under argon to prevent degradation . Key challenges include optimizing reaction conditions (e.g., temperature, solvent selection) to minimize byproducts.
Applications in Research and Industry
Material Science Applications
The π-conjugated system of the pyrazolo[3,4-b]pyridine core makes it a candidate for organic semiconductors. Functionalization with electron-withdrawing groups (e.g., carboxylic acids) enhances charge transport properties, relevant for OLEDs and photovoltaic devices .
Comparative Analysis with Analogous Compounds
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid
This analog (CAS 116855-09-5) shares a similar core but differs in substituent position and alkyl chain length. Its molecular weight (177.16 g/mol) is lower, and it demonstrates higher solubility in aqueous buffers, making it preferable for biochemical assays .
Table 2: Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
| Compound | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|
| 1-(Butan-2-yl)-1H-pyrazolo[...]-5-COOH | 219.24 | Butan-2-yl, COOH | Materials, Pharma |
| 1-Methyl-1H-pyrazolo[...]-3-COOH | 177.16 | Methyl, COOH | Drug Discovery |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 213.02 | Bromine | Synthetic Intermediate |
5-Cyclopropyl-2-{1-[(2-Fluorophenyl)Methyl]-1H-Pyrazolo[3,4-b]Pyridin-3-yl}Pyrimidin-4-Amine
This derivative (CAS 256376-24-6) incorporates a fluorobenzyl group, enhancing blood-brain barrier penetration. Its molecular weight (360.40 g/mol) and logP value (3.2) suggest utility in central nervous system-targeted therapies .
Future Research Directions
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Biological Screening: Comprehensive in vitro and in vivo studies to assess anticancer, antibacterial, and antiviral activity.
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Process Optimization: Development of greener synthetic routes using biocatalysts or microwave-assisted reactions.
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Material Characterization: Investigation of optoelectronic properties for integration into flexible electronics.
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